
Bromo-PEG2-t-butyl ester
Overview
Description
Bromo-PEG2-t-butyl ester (CAS: 1381861-91-1) is a bifunctional polyethylene glycol (PEG) derivative containing a bromide group and a t-butyl-protected carboxyl group. Its molecular formula is C₁₁H₂₁BrO₄, with a molecular weight of 297.19 g/mol . The hydrophilic PEG2 spacer enhances solubility in aqueous media, making it suitable for bioconjugation and drug delivery applications. The bromide acts as a leaving group in nucleophilic substitution reactions (e.g., coupling with thiols or amines), while the t-butyl ester protects the carboxyl group, which can be deprotected under acidic conditions to generate a free carboxylic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromo-PEG2-t-butyl ester can be synthesized through a multi-step process involving the reaction of polyethylene glycol with bromide and t-butyl protecting groups. The synthesis typically involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and minimize costs. The process includes the use of high-purity reagents and advanced purification techniques to ensure the quality of the product .
Chemical Reactions Analysis
Types of Reactions: Bromo-PEG2-t-butyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide group acts as a leaving group, allowing for nucleophilic substitution reactions.
Deprotection: The t-butyl protected carboxyl group can be deprotected under acidic conditions
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Deprotection: Acidic conditions, such as the use of trifluoroacetic acid, are employed to remove the t-butyl protecting group.
Major Products Formed:
Nucleophilic Substitution: The major products are the substituted polyethylene glycol derivatives.
Deprotection: The major product is the free carboxyl group-containing polyethylene glycol derivative
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H21BrO4
- Molecular Weight : 297.19 g/mol
- CAS Number : 1381861-91-1
- Functional Groups : Bromide and t-butyl ester
- Purity : Typically ≥ 98%
- Storage Conditions : Recommended at -20°C
Scientific Research Applications
Bromo-PEG2-t-butyl ester is utilized across multiple domains including chemistry, biology, medicine, and industry.
Chemistry
In synthetic chemistry, this compound acts as a versatile linker in the formation of complex molecules. Its ability to undergo nucleophilic substitution reactions allows for the preparation of various PEGylated compounds, which are essential in enhancing the properties of therapeutic agents.
Biology
In biological research, this compound is employed to modify biomolecules to improve their solubility and stability. It is frequently used in the synthesis of bioconjugates, where it facilitates the attachment of drugs to proteins or other biomolecules, enhancing their therapeutic efficacy and bioavailability.
Medicine
This compound plays a crucial role in medicinal chemistry by contributing to the development of PEGylated drugs. PEGylation can significantly enhance the pharmacokinetic properties of drugs by increasing their half-life and reducing immunogenicity. This property is particularly beneficial in the formulation of biologics and small molecule therapeutics.
Industry
In industrial applications, this compound is incorporated into various formulations, including cosmetics and pharmaceuticals. Its ability to improve solubility and stability makes it a valuable additive in product development.
Drug Delivery Systems
Recent studies have demonstrated the effectiveness of this compound in targeted drug delivery systems, particularly for cancer therapy. The compound's properties facilitate the conjugation of therapeutic agents to targeting ligands, allowing for more precise delivery to tumor sites while minimizing systemic exposure.
Bioconjugation Techniques
Research has illustrated how this compound can be utilized in bioconjugation techniques to enhance the performance of antibodies and other biomolecules. For instance, its use in creating antibody-drug conjugates (ADCs) has shown promise in improving therapeutic outcomes by allowing for higher drug concentrations at target sites with reduced side effects.
Mechanism of Action
The mechanism of action of Bromo-PEG2-t-butyl ester involves its ability to undergo nucleophilic substitution reactions, where the bromide group is replaced by a nucleophile. This property makes it a valuable intermediate in the synthesis of various compounds. The t-butyl protected carboxyl group can be deprotected under acidic conditions, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Key Properties of Bromo-PEG2-t-Butyl Ester and Analogues
Compound Name | CAS Number | PEG Chain Length | Molecular Weight | Functional Groups | Key Applications |
---|---|---|---|---|---|
This compound | 1381861-91-1 | PEG2 | 297.19 | Br, t-butyl ester | Bioconjugation, drug delivery |
Bromo-PEG1-t-butyl ester | 1393330-36-3 | PEG1 | 253.13 | Br, t-butyl ester | Small-molecule coupling |
Bromo-PEG3-t-butyl ester | 782475-37-0 | PEG3 | 341.23 | Br, t-butyl ester | Extended spacer for conjugates |
Methoxy PEG-2-Bromo-2-methylpropanoic acid ethyl ester | N/A | PEG2 | Variable* | Br, ethyl ester, methoxy | Polymer synthesis, material science |
Methylamino-PEG2-t-butyl ester | 1807521-04-5 | PEG2 | 247.30 | Methylamino, t-butyl ester | Amine-reactive bioconjugation |
Tos-PEG2-t-butyl ester | N/A | PEG2 | ~350† | Tosyl (Ts), t-butyl ester | Sulfonylation reactions |
*Molecular weight varies with PEG length (e.g., 0.4k–10k Da) .
†Estimated based on structural analogs .
Key Comparative Analysis
PEG Chain Length
- Bromo-PEG1-t-butyl ester (PEG1): Shorter spacer reduces hydrophilicity and steric flexibility, limiting its use in large biomolecule conjugates .
- This compound (PEG2): Optimal balance of solubility and spacer length for antibody-drug conjugates (ADCs) and nanoparticle functionalization .
- Bromo-PEG3-t-butyl ester (PEG3): Longer spacer enhances solubility and reduces steric hindrance in multi-step reactions .
Functional Group Reactivity
- Bromide vs. Tosyl Groups : this compound’s bromide facilitates nucleophilic substitutions (e.g., with thiols or amines), while Tos-PEG2-t-butyl ester’s tosyl group is more reactive in sulfonylation or displacement reactions .
- Ethyl Ester vs. t-Butyl Ester: Methoxy PEG-2-Bromo-2-methylpropanoic acid ethyl ester () uses an ethyl ester, which is less stable under acidic conditions compared to the t-butyl group, limiting its use in acid-sensitive applications.
Solubility and Stability
- Hydrophilicity : Increasing PEG length (PEG1 → PEG3) improves aqueous solubility. This compound is preferred for in vivo applications due to its moderate hydrophilicity .
- Deprotection Efficiency : The t-butyl group in this compound is stable under basic conditions but readily cleaved by trifluoroacetic acid (TFA), enabling controlled carboxylate generation .
Application-Specific Comparisons
Drug Delivery
- This compound is widely used to conjugate cytotoxic drugs to targeting moieties (e.g., antibodies) via its bromide-thiol/amine chemistry .
- Methylamino-PEG2-t-butyl ester is better suited for coupling carboxyl-containing drugs via its amine group .
Polymer Chemistry
- Methoxy PEG-2-Bromo-2-methylpropanoic acid ethyl ester’s ethyl ester and bromo-methylpropanoate structure make it ideal for atom transfer radical polymerization (ATRP) to synthesize PEG-based block copolymers .
Bioconjugation Stability
- Bromo-PEG3-t-butyl ester’s longer spacer minimizes steric interference in multi-component conjugates, outperforming PEG1/PEG2 analogs in complex architectures .
Biological Activity
Bromo-PEG2-t-butyl ester is a specialized compound belonging to the class of polyethylene glycol (PEG) derivatives, notable for its unique structural features and biological applications. This article provides a comprehensive overview of its biological activity, synthesis, and applications in bioconjugation and drug delivery.
Structure and Properties
This compound consists of a PEG spacer, a bromide group, and a t-butyl protected carboxylic acid. The presence of the bromide group serves as an excellent leaving group in nucleophilic substitution reactions, while the t-butyl group can be deprotected under acidic conditions to yield a free carboxylic acid for further conjugation reactions. The hydrophilic nature of the PEG spacer enhances the solubility of the compound in aqueous environments, making it suitable for biological applications.
Property | Value |
---|---|
Molecular Formula | C11H21BrO4 |
Molecular Weight | 297.2 g/mol |
Purity | 98% |
CAS Number | 1381861-91-1 |
Storage Conditions | -20°C |
Synthesis
The synthesis of this compound typically involves several steps, including the reaction of PEG with bromoacetic acid followed by protection of the carboxylic acid with a t-butyl group. The general reaction scheme can be represented as follows:
The compound can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
Biological Activity
1. Protein Conjugation:
this compound is primarily utilized in bioconjugation processes. Its ability to react with primary amines allows for the formation of stable conjugates with proteins, peptides, or other biomolecules. This property is particularly valuable in the development of targeted drug delivery systems and therapeutic agents.
2. Applications in Drug Development:
The compound plays a significant role in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to induce targeted protein degradation. PROTACs leverage the unique properties of this compound to selectively target and eliminate specific proteins within cells, demonstrating potential therapeutic benefits in cancer treatment and other diseases.
3. Case Studies:
Recent studies have highlighted the effectiveness of this compound in various biological contexts:
- Anticancer Activity: In a study evaluating various PEG derivatives, this compound was found to enhance the solubility and bioavailability of poorly soluble drugs, thereby improving their anticancer efficacy against breast cancer cell lines MCF-7, SK-BR-3, and MDA-MB-231 .
- Bioconjugate Formation: Research has shown that this compound facilitates the formation of bioconjugates that exhibit improved pharmacokinetic profiles compared to their non-conjugated counterparts .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing Bromo-PEG2-t-butyl ester, and how can reaction efficiency be validated?
The synthesis typically involves nucleophilic substitution or esterification reactions. For example, the bromo group can act as a leaving group in coupling reactions with nucleophiles (e.g., thiols or amines). To validate efficiency:
- Monitor reaction progress via TLC or HPLC to track intermediate formation.
- Quantify yields using NMR (e.g., integration of t-butyl ester protons at ~1.4 ppm) or mass spectrometry .
- Confirm purity via column chromatography or preparative HPLC , noting potential byproducts like hydrolyzed esters under acidic/basic conditions .
Q. How does the t-butyl ester group influence the stability of this compound in aqueous vs. organic solvents?
The t-butyl ester provides steric protection against hydrolysis in aqueous media but is labile under strong acids (e.g., TFA) or bases. Methodological considerations:
- Stability testing : Incubate the compound in buffers (pH 3–10) at 25–37°C and analyze degradation via LC-MS over 24–72 hours.
- Compare solubility in organic solvents (e.g., DCM, THF) vs. aqueous-PEG interactions using dynamic light scattering (DLS) .
Q. What characterization techniques are essential for verifying this compound’s structural integrity post-synthesis?
- NMR : Identify PEG backbone signals (δ 3.5–3.7 ppm for ethylene oxide units) and t-butyl protons (δ 1.4 ppm).
- FT-IR : Confirm ester carbonyl stretch (~1730 cm⁻¹) and PEG ether linkages (~1100 cm⁻¹).
- MALDI-TOF MS : Resolve molecular weight to detect PEG polydispersity or incomplete functionalization .
Advanced Research Questions
Q. How can researchers optimize reaction parameters for coupling this compound to biomolecules (e.g., proteins or peptides)?
Use design of experiments (DoE) frameworks like the Taguchi method to systematically test variables:
- Factors: Temperature (20–40°C), pH (6–8), molar ratio (1:1–1:5 compound:biomolecule), reaction time (2–24 hrs).
- Orthogonal arrays reduce trial numbers while capturing interactions (e.g., pH-temperature effects).
- Validate via SDS-PAGE or size-exclusion chromatography to assess conjugation efficiency and aggregation .
Q. How do conflicting data on bromo-PEG reactivity arise, and how can they be resolved?
Contradictions may stem from:
- Solvent polarity : Bromo groups react faster in polar aprotic solvents (e.g., DMF) but slower in aqueous media due to hydrolysis.
- Nucleophile strength : Thiols (high reactivity) vs. amines (moderate).
Resolution strategies : - Conduct kinetic studies under controlled conditions (e.g., UV-Vis monitoring of thiolate formation).
- Use DFT calculations to model transition states and predict reactivity trends .
Q. What strategies mitigate side reactions (e.g., oxidation or disulfide formation) during bromo-PEG conjugation?
- Reducing agents : Add TCEP (1–5 mM) to prevent disulfide bonds in thiol-based conjugations.
- Inert atmosphere : Perform reactions under nitrogen/argon to minimize bromo group oxidation.
- Protection/deprotection : Temporarily mask reactive groups (e.g., Fmoc for amines) and cleave post-conjugation .
Q. How can researchers assess the impact of PEG chain length (n=2 vs. longer) on biodistribution in in vitro models?
- Fluorescent tagging : Label this compound with Cy5/NIR dyes and track cellular uptake via confocal microscopy or flow cytometry .
- Compare with PEG4/PEG8 analogs using radiolabeling (³H/¹⁴C-PEG) and scintillation counting in tissue homogenates .
Q. Methodological Best Practices
- Data contradiction analysis : Use ANOVA to identify statistically significant variables in multi-parametric studies .
- Reproducibility : Document PEG batch variability (PDI <1.1) and storage conditions (-20°C, desiccated) to prevent ester hydrolysis .
- Ethical compliance : Adhere to institutional guidelines for biomolecule handling and waste disposal, especially for brominated byproducts .
Properties
IUPAC Name |
tert-butyl 3-[2-(2-bromoethoxy)ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrO4/c1-11(2,3)16-10(13)4-6-14-8-9-15-7-5-12/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYAYHGUAATLSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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